4-[(cyclohexylacetyl)amino]benzamide
Description
4-[(cyclohexylacetyl)amino]benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cyclohexylacetyl group attached to the amide nitrogen of benzamide, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
4-[(2-cyclohexylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(19)12-6-8-13(9-7-12)17-14(18)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMURZHCVHBTLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclohexylacetyl)amino]benzamide typically involves the condensation of cyclohexylacetic acid with 4-aminobenzamide. This reaction can be carried out under various conditions, including the use of coupling reagents such as carbodiimides or in the presence of catalysts like Lewis acids. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers a green and efficient pathway for the synthesis of benzamide derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(cyclohexylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexylacetylamine.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
4-[(cyclohexylacetyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(cyclohexylacetyl)amino]benzamide involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme’s active site, preventing the repair of DNA damage and leading to cell death in cancer cells . This mechanism is particularly useful in cancer therapy, where the inhibition of DNA repair pathways can enhance the efficacy of other treatments like chemotherapy.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzamide: A simpler analog without the cyclohexylacetyl group.
N-cyclohexylbenzamide: Lacks the acetyl group on the cyclohexyl ring.
N-(4-aminophenyl)cyclohexanecarboxamide: Similar structure but with different substitution patterns.
Uniqueness
4-[(cyclohexylacetyl)amino]benzamide is unique due to the presence of both the cyclohexylacetyl and benzamide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from synthetic chemistry to medicinal research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
